Bicuculline methobromide
CAS No.: 66016-70-4
VCID: VC0006464
Molecular Formula: C21H20BrNO6
Molecular Weight: 462.3 g/mol
* For research use only. Not for human or veterinary use.

Description |
Bicuculline methobromide is a methobromide salt form of bicuculline, which is a competitive antagonist of GABA-A receptors. It is known for its enhanced water solubility and stability compared to bicuculline itself . This compound is widely used in neuroscience research to study the effects of inhibiting GABA-A receptor activity, which plays a crucial role in neuronal inhibition. Key Chemical Data
Biological ActivityBicuculline methobromide acts as a GABA-A receptor antagonist, which means it blocks the inhibitory effects of GABA, leading to increased neuronal excitability. This property makes it useful for studying conditions where GABAergic inhibition is altered, such as epilepsy or anxiety disorders . Besides its primary action on GABA-A receptors, bicuculline methobromide may also exhibit non-GABA receptor-mediated effects . Effects on Neuronal Activity
Research ApplicationsBicuculline methobromide is used in various research contexts, including studies on neuroinflammation, learning, and memory. For instance, bicuculline has been shown to improve spatial learning and working memory in hyperammonemic rats by modulating glutamate receptor expression . Additionally, it can inhibit airway remodeling in models of chronic asthma, highlighting its potential in respiratory research . Research Findings |
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 66016-70-4 | ||||||||||||
Product Name | Bicuculline methobromide | ||||||||||||
Molecular Formula | C21H20BrNO6 | ||||||||||||
Molecular Weight | 462.3 g/mol | ||||||||||||
IUPAC Name | (6R)-6-[(5S)-6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one;bromide | ||||||||||||
Standard InChI | InChI=1S/C21H20NO6.BrH/c1-22(2)6-5-11-7-15-16(26-9-25-15)8-13(11)18(22)19-12-3-4-14-20(27-10-24-14)17(12)21(23)28-19;/h3-4,7-8,18-19H,5-6,9-10H2,1-2H3;1H/q+1;/p-1/t18-,19+;/m0./s1 | ||||||||||||
Standard InChIKey | BWXCECYGGMGBHD-GRTNUQQKSA-M | ||||||||||||
Isomeric SMILES | C[N+]1(CCC2=CC3=C(C=C2[C@H]1[C@H]4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[Br-] | ||||||||||||
SMILES | C[N+]1(CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[Br-] | ||||||||||||
Canonical SMILES | C[N+]1(CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[Br-] | ||||||||||||
Synonyms | 1(S),9(R)-(-)-Bicuculline methbromide; (5S)-5-[(6R)-6,8-Dihydro-8-oxofuro[3,4-e]-1,3-benzodioxol-6-yl]-5,6,7,8-tetrahydro-6,6-dimethyl-1,3-dioxolo[4,5-g]isoquinolinium bromide | ||||||||||||
PubChem Compound | 6852386 | ||||||||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume